molecular formula C17H20N4O3S B2800555 7-benzyl-8-((3-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 442864-92-8

7-benzyl-8-((3-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2800555
CAS No.: 442864-92-8
M. Wt: 360.43
InChI Key: CINCWQATTRDALR-UHFFFAOYSA-N
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Description

7-benzyl-8-((3-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-8-((3-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One possible synthetic route could start with the alkylation of a purine derivative, followed by thiolation and subsequent hydroxypropylation. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-8-((3-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the thioether linkage or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the purine ring or the benzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups onto the purine ring or benzyl group.

Scientific Research Applications

Chemistry

In chemistry, 7-benzyl-8-((3-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids. Its structural similarity to naturally occurring purines could make it a useful tool in studying enzyme mechanisms or cellular processes.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Compounds with purine-like structures are often explored for their antiviral, anticancer, or anti-inflammatory activities.

Industry

In industrial applications, this compound may be used in the development of new materials or as a precursor for other valuable chemicals. Its unique properties could make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 7-benzyl-8-((3-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. Potential molecular targets could include enzymes, receptors, or nucleic acids. The compound’s effects could be mediated through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-benzyl-8-((3-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione include other purine derivatives such as:

  • 7-benzyl-1,3-dimethylxanthine
  • 8-((3-hydroxypropyl)thio)-1,3-dimethylxanthine
  • 7-benzyl-8-thioxanthine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination may confer unique chemical reactivity, biological activity, or physical properties compared to other similar compounds.

Properties

IUPAC Name

7-benzyl-8-(3-hydroxypropylsulfanyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-19-14-13(15(23)20(2)17(19)24)21(11-12-7-4-3-5-8-12)16(18-14)25-10-6-9-22/h3-5,7-8,22H,6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINCWQATTRDALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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